molecular formula C8H6FN3S B13699288 4-(6-Fluoro-2-pyridyl)thiazol-2-amine

4-(6-Fluoro-2-pyridyl)thiazol-2-amine

Cat. No.: B13699288
M. Wt: 195.22 g/mol
InChI Key: BFAWGHAEPWVHLU-UHFFFAOYSA-N
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Description

4-(6-Fluoro-2-pyridyl)thiazol-2-amine is a heterocyclic compound with the molecular formula C8H6FN3S and a molecular weight of 195.22 g/mol This compound features a thiazole ring fused with a pyridine ring, with a fluorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Fluoro-2-pyridyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 6-fluoropyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the fluoropyridine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(6-Fluoro-2-pyridyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(6-Fluoro-2-pyridyl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Fluoro-2-pyridyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it inhibits the synthesis of essential biomolecules in pathogens, leading to their death. In anticancer research, it targets specific enzymes and receptors involved in cell proliferation and apoptosis, thereby inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Fluoro-2-pyridyl)thiazol-2-amine is unique due to the presence of both the thiazole and pyridine rings, along with the fluorine substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H6FN3S

Molecular Weight

195.22 g/mol

IUPAC Name

4-(6-fluoropyridin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H6FN3S/c9-7-3-1-2-5(11-7)6-4-13-8(10)12-6/h1-4H,(H2,10,12)

InChI Key

BFAWGHAEPWVHLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C2=CSC(=N2)N

Origin of Product

United States

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